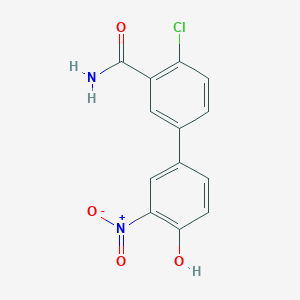![molecular formula C16H14N2O4 B6382998 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% CAS No. 1261924-42-8](/img/structure/B6382998.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% (CPNPN) is an organic compound that belongs to the family of nitrophenols. It is a pale yellow, non-volatile, crystalline solid that is soluble in polar solvents such as ethanol, acetone, and dimethylsulfoxide (DMSO). CPNPN has been extensively studied in recent years due to its potential applications in organic synthesis and its ability to act as a catalyst in the synthesis of various compounds.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been studied for its potential applications in organic synthesis and catalysis, and has been found to be an effective catalyst for a variety of reactions, including the synthesis of aryl ethers, amides, and nitriles. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Mechanism of Action
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% acts as a catalyst in organic synthesis by facilitating the formation of aryl ethers, amides, and nitriles through the addition of a nucleophile to an electrophilic aromatic ring. This reaction is known as the electrophilic aromatic substitution (EAS) reaction. The mechanism of the EAS reaction involves the formation of a cationic intermediate, which is then attacked by a nucleophile to form the desired product.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been found to be nontoxic and non-irritating, and is not known to have any adverse effects on the human body. However, due to its potential applications in pharmaceutical synthesis, further studies are needed to determine the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%.
Advantages and Limitations for Lab Experiments
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is a relatively inexpensive and easy to use catalyst for organic synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is not suitable for reactions involving highly reactive substrates, and can be easily contaminated by other compounds.
Future Directions
Due to its potential applications in organic synthesis and pharmaceutical development, there are a number of potential future directions for the use of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%. These include the development of new synthetic methods utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% as a catalyst, the development of new pharmaceuticals utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% as a starting material, and the development of new analytical methods for the identification and characterization of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%. Additionally, further research is needed to determine the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%, as well as its potential toxicity and environmental impact.
Synthesis Methods
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% can be synthesized by a number of different methods, including the traditional nitration of phenol with nitric acid, the Williamson ether synthesis, and the condensation of cyclopropylamine with nitrobenzene. However, the most commonly used method for the synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is the reaction of 2-nitrophenol with cyclopropylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% in high yields with minimal side reactions.
properties
IUPAC Name |
N-cyclopropyl-3-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15-7-4-11(9-14(15)18(21)22)10-2-1-3-12(8-10)16(20)17-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNKGQULISCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686324 |
Source


|
| Record name | N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol | |
CAS RN |
1261924-42-8 |
Source


|
| Record name | N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)







![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)


